(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone
Description
(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a phenyl ring substituted with an amino (-NH₂) group at position 4 and a chlorine atom at position 2. The phenyl group is linked to a pyrrolidine ring via a ketone bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Pyrrolidine, a five-membered saturated ring with one nitrogen atom, contributes conformational flexibility and modulates solubility.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(4-amino-3-chlorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
InChI Key |
DCSODXNIMLJEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-amino-3-chlorobenzoyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules with variations in substituents, heterocyclic rings, or functional groups. Key comparisons include physicochemical properties, synthetic routes, and biological activity (where available).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Melting Point (°C) | Molecular Weight | Key Substituents | Heterocycle |
|---|---|---|---|---|---|
| (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone | C₁₁H₁₃ClN₂O | Data Unavailable | 236.69 | 3-Cl, 4-NH₂ | Pyrrolidine |
| 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine | C₂₃H₁₈ClN₅O₂ | 268–287 | 466.88 | 4-NO₂, 2-Cl, 4-CH₃ | Pyridine |
| 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone | C₂₀H₂₂ClN₅O₂ | Data Unavailable | 399.87 | 3-Cl, morpholine | Pyrrolopyridine |
| (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | C₂₅H₂₅ClN₁₀O | Data Unavailable | 541.98 | 5-Cl, triazole, piperazine | Pyrimidine |
Key Observations:
- Melting Points : Pyridine-based analogs (e.g., entries in Table 1) exhibit higher melting points (268–287°C) due to planar aromatic systems and stronger intermolecular forces .
- Substituent Effects : Chlorine at position 3 (target compound) vs. 2-chloro in pyridine derivatives alters steric hindrance and electronic distribution, impacting receptor binding .
Market and Production
The 3-chloro substitution in the target compound may increase production costs due to stricter regulatory handling of chlorinated intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
